nAChR Binding: Distinct from Thiamethoxam
In comparative radioligand binding studies using membranes from Myzus persicae (green peach aphid), [³H]N-desmethylthiamethoxam demonstrates a Hill coefficient of approximately unity when interacting with methyllycaconitine and dihydro-β-erythroidine antagonists, in contrast to [³H]thiamethoxam which exhibits Hill values >1 with these same antagonists, indicating distinct modes of receptor interaction [1]. Additionally, [³H]N-desmethylthiamethoxam yields a Hill value >1 with the agonist (−)nicotine, whereas [³H]imidacloprid exhibits Hill values around unity with both agonists and antagonists [1].
| Evidence Dimension | Hill coefficient (n_H) in radioligand binding assays |
|---|---|
| Target Compound Data | [³H]N-desmethylthiamethoxam: n_H ≈ 1 with antagonists (methyllycaconitine, dihydro-β-erythroidine); n_H > 1 with agonist (−)nicotine |
| Comparator Or Baseline | [³H]Thiamethoxam: n_H > 1 with both agonists and antagonists; [³H]Imidacloprid: n_H ≈ 1 across all tested ligands |
| Quantified Difference | Hill values differ by >1 unit in multiple ligand-interaction pairs; thiamethoxam's n_H > 1 is unique among the three compounds for antagonist binding |
| Conditions | Myzus persicae (green peach aphid) membrane preparations; radioligand displacement assays with [³H]-labeled compounds |
Why This Matters
Divergent Hill coefficients indicate that N-desmethylthiamethoxam occupies a distinct receptor binding pocket relative to its parent compound and other neonicotinoids, meaning that potency extrapolations from thiamethoxam or imidacloprid data cannot reliably predict the biological behavior of the desmethyl metabolite.
- [1] Kayser H, et al. Binding of imidacloprid, thiamethoxam and N-desmethylthiamethoxam to nicotinic receptors of Myzus persicae: pharmacological profiling using neonicotinoids, natural agonists and antagonists. Pest Manag Sci. 2016, 72(11):2166-2175. DOI: 10.1002/ps.4249 View Source
